甲基吡罗昔康

描述

Methyl piroxicam is a derivative of piroxicam, which is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its anti-inflammatory properties. Piroxicam itself has been shown to be effective in reducing the number of intestinal tumors in rats when administered after exposure to N-methylnitrosourea (MNU), a carcinogenic compound . This suggests that piroxicam and its derivatives, like methyl piroxicam, may have potential in cancer prevention or treatment.

Synthesis Analysis

The synthesis of methyl piroxicam is not directly discussed in the provided papers. However, the metabolism of piroxicam has been studied, and it is known to undergo various metabolic reactions, including cyclodehydration, hydroxylation, amide hydrolysis, decarboxylation, ring contraction, and N-demethylation . These metabolic pathways could potentially be reversed or modified to synthesize methyl piroxicam or similar derivatives.

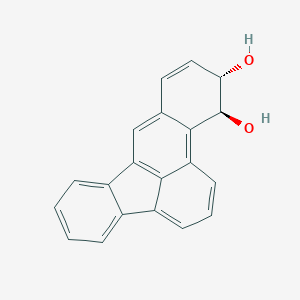

Molecular Structure Analysis

The molecular structure of piroxicam has been extensively studied, and its behavior in different environments has been characterized. For instance, the electrochemical oxidation behavior of piroxicam has been investigated, leading to the identification of oxidized compounds such as 2-{[(carboxycarbonyl)(methyl)amino]sulfonyl}benzoic acid and 2-aminopyridine . These studies provide insights into the molecular structure and reactivity of piroxicam, which would be relevant to understanding the structure of methyl piroxicam.

Chemical Reactions Analysis

Piroxicam's chemical reactions have been analyzed, particularly its electrooxidation mechanism. The study using cyclic voltammetry and other spectroscopic techniques has elucidated the products formed during the oxidation of piroxicam . This information is crucial for understanding how methyl piroxicam might react under similar conditions and what potential byproducts could be formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piroxicam have been inferred from its behavior in solution and its interaction with biological systems. For example, piroxicam's dynamics in solution, including its excited state intramolecular proton-transfer reaction and subsequent internal twisting motion, have been observed using femtosecond spectroscopy . Additionally, its effects on superoxide generation and leukotriene production by human blood mononuclear cells have been documented, indicating its biochemical interactions and potential anti-inflammatory mechanisms .

科学研究应用

癌症研究和化学预防

甲基吡罗昔康是一种非甾体抗炎药,在癌症研究中显示出前景。研究表明它具有减少由致癌物诱导的大鼠原发性肠道肿瘤的潜力 (Pollard & Luckert,1984)。此外,研究表明吡罗昔康可能对癌症的化学预防有用,包括结肠癌和膀胱恶性肿瘤 (Earnet、Hixson 和 Alberts,1992)。

药物输送系统

已经探索了甲基吡罗昔康的药物输送系统的创新。研究重点是聚氨酯基缓释形式 (Grigorieva、Zakashun 和 Galatenko,2007) 和透皮贴剂 (Agrahari 等,2019),增强了其应用和有效性。

中枢神经药物合成

甲基吡罗昔康已被研究作为合成中枢神经系统 (CNS) 作用药物的来源。研究表明,吡罗昔康的化学修饰可以产生新的中枢神经兴奋剂和抑制剂,可能对人类和动物都有益 (Saganuwan,2017)。

联合疗法

在某些情况下,将甲基吡罗昔康与其他治疗方法相结合已被证明有效。例如,将其与顺铂结合使用,在间皮瘤模型中显示出显着的肿瘤生长抑制 (Spugnini 等,2006)。

化学改性研究

已经进行了涉及吡罗昔康化学改性的研究,例如创建其铋配合物,以探索新的治疗特性。这项研究包括表征铋-吡罗昔康配合物的发光特性 (Kanwal 等,2018)。

药物相互作用和影响

对甲基吡罗昔康的研究还深入探讨了它与其他物质的相互作用及其对生物系统的影响。例如,研究了环糊精络合对吡罗昔康凝胶制剂的影响,以增强药物渗透性和功效 (Jug 等,2005)。

安全和危害

未来方向

Several studies have proposed future directions for the use of Piroxicam and its derivatives . For instance, one study suggested the development of a Piroxicam nanosuspension to enhance the solubility and thereby the in vitro bioavailability of the drug . Another study proposed the synthesis of thermosensitive hydrogels for controlled drug delivery .

属性

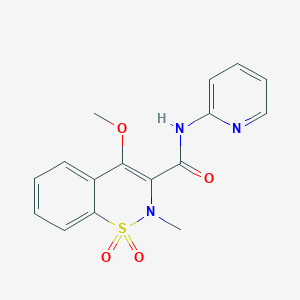

IUPAC Name |

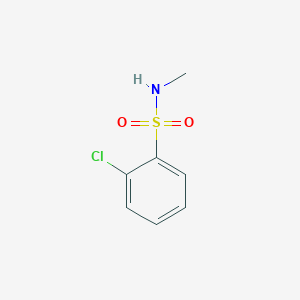

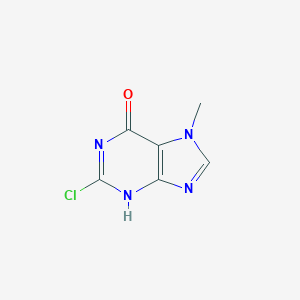

4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDWMTZAOWOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl piroxicam | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)